molecular formula C45H74O11 B8084010 Oligomycin

Oligomycin

Cat. No.: B8084010
M. Wt: 791.1 g/mol
InChI Key: MNULEGDCPYONBU-YNZHUHFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (4Z,18Z,20Z)-22-ethyl-7,11,14,15-tetrahydroxy-6’-(2-hydroxypropyl)-5’,6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[2331]nonacosa-4,18,20-triene-27,2’-oxane]-3,9,13-trione is a complex organic molecule with a unique structure It is characterized by multiple hydroxyl groups, a spiro linkage, and a nonacosa-triene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The key steps include:

  • Formation of the nonacosa-triene backbone through a series of aldol condensations and cyclization reactions.
  • Introduction of the spiro linkage via a spirocyclization reaction.
  • Functionalization of the molecule with hydroxyl groups through selective hydroxylation reactions.
  • Final steps involve purification and characterization of the compound using techniques such as chromatography and spectroscopy.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This could involve the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. Additionally, large-scale purification techniques such as crystallization and distillation would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones, aldehydes, or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Halides, amines, or ethers.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be studied for its potential biological activity, including its effects on cellular processes.

    Medicine: It may have potential as a therapeutic agent for the treatment of various diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4Z,18Z,20Z)-22-ethyl-7,11,14,15-tetrahydroxy-6’-(2-hydroxypropyl)-5’,6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2’-oxane]-3,9,13-trione lies in its specific arrangement of functional groups and its spiro linkage, which confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various fields.

Biological Activity

Oligomycin is a well-studied antibiotic that is primarily recognized for its potent inhibitory effects on mitochondrial ATP synthase, a critical component of oxidative phosphorylation (OXPHOS). This compound has significant implications in various fields, including cancer research and metabolic studies, due to its ability to modulate cellular energy metabolism. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on different cell types, and relevant case studies.

This compound inhibits ATP synthase by binding to its F0 subunit, blocking proton translocation across the inner mitochondrial membrane. This inhibition halts ATP synthesis, leading to a decrease in cellular ATP levels and an increase in reliance on glycolysis for energy production. The inhibition of OXPHOS can induce various metabolic adaptations in cells, particularly in cancer cells that often rely on aerobic glycolysis.

Effects on Cellular Metabolism

Research has demonstrated that this compound causes a rapid and complete inhibition of OXPHOS activity at concentrations as low as 100 ng/ml. This effect is accompanied by an increase in glycolytic activity as cells attempt to compensate for the loss of ATP production via oxidative phosphorylation. For instance, a study showed that this compound treatment led to varying degrees of glycolysis elevation across different cancer cell lines, with higher respiration levels correlating with greater increases in glycolytic flux .

Table 1: Effects of this compound on Cancer Cell Lines

Cell LineOXPHOS Inhibition (%)Glycolysis Increase (%)AMPK Activation
H129910030Transient
H197510025Transient
U87MG10020None
PC-310035None

Case Studies

  • Cancer Cell Adaptation : A study investigated the bioenergetic adaptation of cancer cells to this compound-induced OXPHOS suppression. It was found that while this compound initially reduced ATP levels by 5-8% in OXPHOS-dependent cells, these cells managed to restore ATP levels through increased glycolysis within hours. Notably, this adaptation occurred without significant increases in cell death or alterations in cell cycle distribution .
  • Underestimation of Mitochondrial Capacity : Another research highlighted that this compound's presence can lead to an underestimation of the maximal capacity of the mitochondrial electron transport system (ETS) during respirometric assays. In glioma and prostate cancer cells, this compound treatment resulted in a significant underestimation (25-45%) of spare respiratory capacity when assessing oxygen consumption rates post-treatment with protonophores like CCCP .
  • Oxidative Phosphorylation Studies : Historical investigations into this compound's effects have shown that it can inhibit the oxidation of various substrates by mitochondria. For example, it was observed that this compound could completely inhibit glutamate oxidation while only partially inhibiting succinate oxidation (60-75%) depending on experimental conditions .

Implications in Research and Therapy

The ability of this compound to induce metabolic shifts makes it a valuable tool for studying cellular respiration and energy metabolism. Its role as an inhibitor allows researchers to dissect pathways involved in energy production and understand how different cell types adapt to metabolic stress.

Moreover, the findings regarding this compound's effects on cancer cell metabolism suggest potential therapeutic avenues. By targeting metabolic pathways in cancer cells that are reliant on OXPHOS, researchers can explore strategies that may enhance the efficacy of existing treatments or lead to novel therapeutic approaches.

Properties

IUPAC Name

(4Z,18Z,20Z)-22-ethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H74O11/c1-12-34-17-15-13-14-16-27(4)42(51)44(11,53)43(52)32(9)40(50)31(8)39(49)30(7)38(48)26(3)18-21-37(47)54-41-29(6)35(20-19-34)55-45(33(41)10)23-22-25(2)36(56-45)24-28(5)46/h13-15,17-18,21,25-36,38,40-42,46,48,50-51,53H,12,16,19-20,22-24H2,1-11H3/b14-13-,17-15-,21-18-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNULEGDCPYONBU-YNZHUHFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC\1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)/C=C\C(C(C(C(=O)C(C(C(C(=O)C(C(C(C/C=C\C=C1)C)O)(C)O)C)O)C)C)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H74O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

791.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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